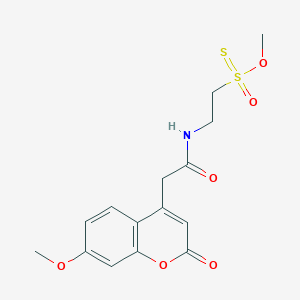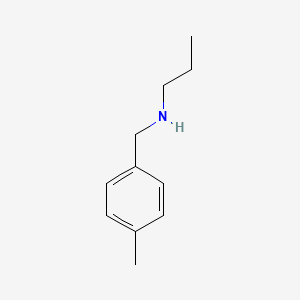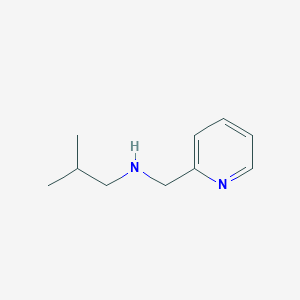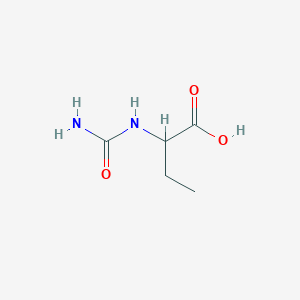
2-(carbamoylamino)butanoic Acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)butanoic acid can be achieved through several methods. One common approach involves the hydrolysis of nitriles, where a nitrile compound undergoes nucleophilic attack by water, resulting in the formation of the corresponding carboxylic acid . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of biotechnological processes that exploit the enzymatic activity of carbamoylases. These enzymes catalyze the hydrolysis of carbamoyl derivatives, yielding the desired amino acid .
化学反应分析
Types of Reactions
2-(carbamoylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted compounds, depending on the specific reaction and reagents used .
科学研究应用
2-(carbamoylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a supplement for enzyme deficiencies.
Industry: The compound is used in the production of biodegradable polymers and as an additive in various industrial processes
作用机制
The mechanism of action of 2-(carbamoylamino)butanoic acid involves its interaction with specific enzymes and metabolic pathways. For example, it acts as an analog of N-acetylglutamate, an essential activator of the enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is a key enzyme in the urea cycle, which converts ammonia into urea, thereby preventing the buildup of toxic ammonium in the blood .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(carbamoylamino)butanoic acid include:
N-carbamoyl-L-glutamic acid: A structural analog with similar biological activity.
Carglumic acid: Another analog used in the treatment of hyperammonemia.
Indole-3-acetic acid: A plant hormone with a different mechanism of action but similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its specific role in metabolic pathways and its potential therapeutic applications in treating enzyme deficiencies. Its unique chemical structure also makes it a valuable building block in organic synthesis and industrial applications .
属性
IUPAC Name |
2-(carbamoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPZSDKMUSSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399261 | |
| Record name | 2-(carbamoylamino)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-98-6 | |
| Record name | 2-(carbamoylamino)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


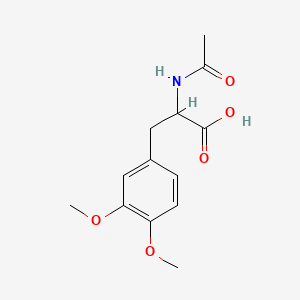
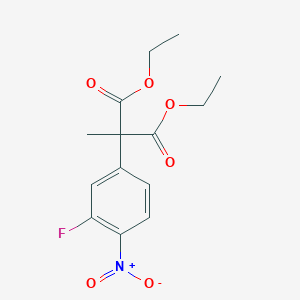
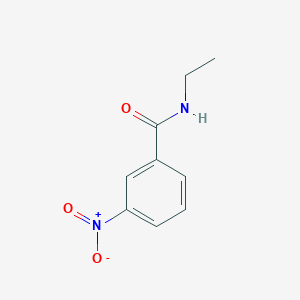
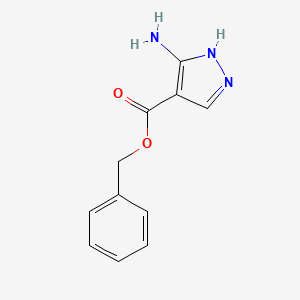
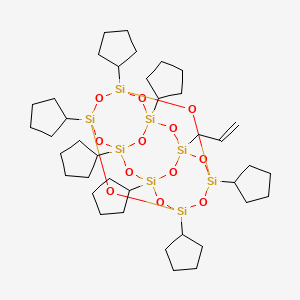
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
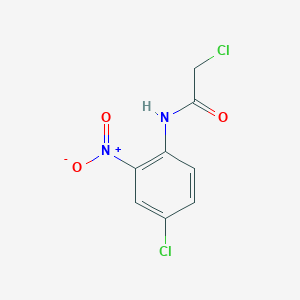
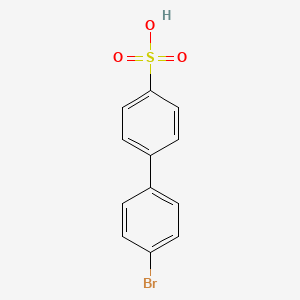
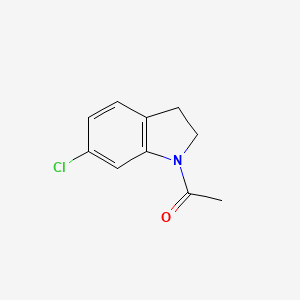
![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
